molecular formula C19H19NO3 B2586043 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 129414-81-9

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No. B2586043
CAS RN: 129414-81-9
M. Wt: 309.365
InChI Key: GEHDMJSLHWEEGE-UHFFFAOYSA-N
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Description

The compound is a phenolic compound with an oxazole ring and a methoxy group attached. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . Oxazole is a molecule consisting of an oxygen and a nitrogen separated by a carbon atom in a five-membered ring . Methoxy groups are often seen in organic chemistry and contribute to the polarity and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The methoxy and ethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenol, oxazole, and methoxy functional groups. These groups would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

As a phenolic compound, it might undergo reactions typical of phenols, such as E1 or E2 elimination reactions, nucleophilic substitutions, or reactions with electrophiles . The oxazole ring might participate in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazole and phenol groups could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol have been studied for their potential antibacterial and antifungal properties. For example, similar compounds demonstrated moderate activity against various bacteria and fungi, highlighting their potential in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Quantum Chemical Calculations and Molecular Docking

Studies have utilized quantum chemical calculations and molecular docking to investigate the molecular structure and interaction of compounds analogous to 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol. These studies help in understanding the compound's reactivity and potential biological applications (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Corrosion Inhibition

Certain oxazole derivatives show significant corrosion inhibition performance, which is relevant for the protection of metals in various industrial applications. The effectiveness of these compounds, including those structurally similar to the one , was demonstrated through various techniques like gravimetric analysis and electrochemical impedance spectroscopy (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).

Fluorescence Spectral Studies

Fluorescence spectral studies have been conducted on similar compounds to understand their interaction with biological molecules like Bovine Serum Albumin (BSA). These studies provide insights into the binding characteristics and potential biological interactions of these compounds (Ghosh, Rathi, & Arora, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many biologically active phenolic compounds act as antioxidants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its possible use as a pharmaceutical or its role in chemical reactions .

properties

IUPAC Name

4-ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-13-10-15(16(21)11-17(13)22-3)19-18(12(2)20-23-19)14-8-6-5-7-9-14/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDMJSLHWEEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C(=NO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

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